molecular formula C21H16Cl2N4O2S B12127843 N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide

N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide

Cat. No.: B12127843
M. Wt: 459.3 g/mol
InChI Key: TZQUFZAWVWIGID-UHFFFAOYSA-N
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Description

N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of the 2,5-dichlorophenyl group and the sulfonamide moiety further enhances its chemical properties, making it a valuable molecule in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,5-dichloroaniline with the quinoxaline derivative in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoxaline ring, resulting in the formation of amines or dihydroquinoxalines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amines or dihydroquinoxalines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s sulfonamide group is of particular interest due to its antibacterial properties. Research is ongoing to explore its potential as an antibiotic or as a lead compound for the development of new antimicrobial agents.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for various applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites. This dual interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-ethylbenzene-1-sulfonamide: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.

    N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both the quinoxaline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

N-[3-(2,5-dichloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H16Cl2N4O2S/c1-13-6-9-15(10-7-13)30(28,29)27-21-20(24-17-4-2-3-5-18(17)25-21)26-19-12-14(22)8-11-16(19)23/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

TZQUFZAWVWIGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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